molecular formula C6H6Cl3NO3 B14377379 3-Butenoic acid, 2-[(trichloroacetyl)amino]- CAS No. 89619-80-7

3-Butenoic acid, 2-[(trichloroacetyl)amino]-

Katalognummer: B14377379
CAS-Nummer: 89619-80-7
Molekulargewicht: 246.5 g/mol
InChI-Schlüssel: CLBNBIPMQNSLLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butenoic acid, 2-[(trichloroacetyl)amino]- is an organic compound with the molecular formula C6H6Cl3NO3 It is a derivative of butenoic acid, where the amino group is substituted with a trichloroacetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 2-[(trichloroacetyl)amino]- typically involves the reaction of 3-butenoic acid with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amino group of the butenoic acid reacts with the trichloroacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Butenoic acid, 2-[(trichloroacetyl)amino]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloroacetyl group to a simpler amine group.

    Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trichloroacetyl group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Butenoic acid, 2-[(trichloroacetyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Butenoic acid, 2-[(trichloroacetyl)amino]- involves its interaction with various molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Crotonic acid (trans-2-butenoic acid): Similar structure but lacks the trichloroacetyl group.

    Isocrotonic acid (cis-2-butenoic acid): Another isomer of butenoic acid.

    Methacrylic acid: Similar in structure but with a branched chain.

Uniqueness

3-Butenoic acid, 2-[(trichloroacetyl)amino]- is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

89619-80-7

Molekularformel

C6H6Cl3NO3

Molekulargewicht

246.5 g/mol

IUPAC-Name

2-[(2,2,2-trichloroacetyl)amino]but-3-enoic acid

InChI

InChI=1S/C6H6Cl3NO3/c1-2-3(4(11)12)10-5(13)6(7,8)9/h2-3H,1H2,(H,10,13)(H,11,12)

InChI-Schlüssel

CLBNBIPMQNSLLX-UHFFFAOYSA-N

Kanonische SMILES

C=CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.